3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a chemical compound that features a boron-containing dioxaborolane ring attached to an imidazo[1,2-A]pyridine core
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-11-7-5-6-8-16(10)11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXSARKMPZOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648394 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-78-2 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-A]pyridine with a boronic acid or ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The imidazo[1,2-A]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and bases.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The imidazo[1,2-A]pyridine core may interact with nucleic acids or proteins, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine core instead of imidazo[1,2-A]pyridine.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the imidazo[1,2-A]pyridine core, used in similar chemical reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole core and a boronic acid ester group.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is unique due to its combination of the imidazo[1,2-A]pyridine core and the boron-containing dioxaborolane group. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 1048970-17-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and potential for forming covalent bonds with target proteins.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
- IC50 Values : The compound displayed an IC50 of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. It demonstrated significant activity against specific viral strains:
- HIV : Compounds derived from similar structures showed EC50 values in the nanomolar range against HIV strains .
Immunomodulatory Effects
In studies focusing on immune response modulation, compounds with similar structural features have been shown to enhance immune cell activity:
- Mouse Splenocytes Assay : Compounds effectively rescued mouse immune cells in the presence of PD-1/PD-L1 interactions .
Case Studies
| Study | Findings |
|---|---|
| Study A | Inhibition of tumor growth in xenograft models using MDA-MB-231 cells was observed with a significant reduction in metastatic nodules. |
| Study B | No acute toxicity was reported in mice at doses up to 2000 mg/kg during safety assessments. |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, and how are intermediates characterized?
- Methodological Answer : Microwave-assisted synthesis under inert atmospheres (e.g., argon) is commonly employed. For example, reactions in dioxane with catalysts like MoO₂Cl₂(dmf)₂ (10 mol%) and ligands such as PPh₃ yield intermediates, which are further functionalized with Boc-protecting groups. Purification via silica gel chromatography (eluent: cyclohexane/EtOAc) ensures high yields (82–93%). Characterization includes melting points, TLC Rf values, IR (e.g., carbonyl stretches at 1722–1730 cm⁻¹), and HRMS for molecular weight confirmation .
Q. How is the boronate ester moiety in this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronate ester acts as a coupling partner for aryl/heteroaryl halides. A typical protocol involves dissolving the compound in dioxane with a Pd catalyst, a base (e.g., Na₂CO₃), and a boronic acid/ester (1:1 molar ratio). Reaction monitoring via TLC and purification by column chromatography yields biaryl products. For instance, coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole forms imidazo[1,2-a]pyridine derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons (δ 120–150 ppm) for the imidazo[1,2-a]pyridine core. The boronate ester’s methyl groups appear as singlets (δ ~1.3 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ for C₁₅H₁₉BN₂O₄: calc. 302.14, found 302.13) .
- IR : Confirms functional groups (e.g., B-O stretches at 1350–1370 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be integrated into fluorescent probes for detecting reactive oxygen species (ROS) like H₂O₂?
- Methodological Answer : The boronate ester reacts selectively with H₂O₂, undergoing cleavage to release a fluorescent imidazo[1,2-a]pyridine derivative (e.g., B2-OH). Design involves conjugating the boronate moiety to a fluorophore via a benzyloxy linker. In vitro validation includes fluorescence turn-on assays in A549 cells, with excitation/emission at 360/450 nm. Confocal microscopy confirms intracellular H₂O₂ detection .
Q. What strategies mitigate competing side reactions during palladium-catalyzed couplings of this boronate ester?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability.
- Base Optimization : Na₂CO₃ or Cs₂CO₃ minimizes protodeboronation.
- Solvent Control : Anhydrous dioxane or toluene reduces hydrolysis of the boronate .
- Case Study : Coupling with 3-(trifluoromethyl)pyridine derivatives achieved 20% yield improvements by pre-drying solvents over molecular sieves .
Q. How do steric and electronic effects of substituents on the imidazo[1,2-a]pyridine core influence cross-coupling efficiency?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring increase oxidative addition rates with Pd⁰, while bulky substituents (e.g., dodecyl) require larger ligands (e.g., SPhos). DFT studies correlate Hammett σ values with reaction rates—electron-deficient substrates show 2–3× faster coupling .
Q. What analytical approaches resolve spectral overlaps in NMR data for complex derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals by correlating ¹H-¹³C couplings.
- Deuterated Solvents : DMSO-d₆ enhances resolution for NH protons in tetrahydroimidazo[1,2-a]pyridines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or yields for derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify inert atmosphere integrity (argon vs. nitrogen) and microwave power calibration.
- Purification Rigor : Yields for 5a (82%) vs. 5b (93%) in highlight solvent gradient optimization .
- Crystallization : Recrystallization from EtOAc/hexane vs. column chromatography can alter melting points by 2–3°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
